4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 953071-01-7
VCID: VC16944484
InChI: InChI=1S/C10H8BrF2NO2/c11-5-6(15)4-9(16)14-8-3-1-2-7(12)10(8)13/h1-3H,4-5H2,(H,14,16)
SMILES:
Molecular Formula: C10H8BrF2NO2
Molecular Weight: 292.08 g/mol

4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide

CAS No.: 953071-01-7

Cat. No.: VC16944484

Molecular Formula: C10H8BrF2NO2

Molecular Weight: 292.08 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide - 953071-01-7

Specification

CAS No. 953071-01-7
Molecular Formula C10H8BrF2NO2
Molecular Weight 292.08 g/mol
IUPAC Name 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide
Standard InChI InChI=1S/C10H8BrF2NO2/c11-5-6(15)4-9(16)14-8-3-1-2-7(12)10(8)13/h1-3H,4-5H2,(H,14,16)
Standard InChI Key QFPJYTOCGGCGKY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)F)NC(=O)CC(=O)CBr

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide explicitly defines its structure:

  • A butanamide backbone with a ketone group at position 3 (C=O\text{C=O}).

  • A bromine atom at position 4.

  • An N-(2,3-difluorophenyl) substituent, where fluorine atoms occupy the ortho and meta positions relative to the amide linkage.

The compound’s stereoelectronic profile is influenced by the electron-withdrawing effects of fluorine and bromine, which enhance its reactivity in cross-coupling reactions and metabolic stability .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.953071-01-7
Molecular FormulaC10H8BrF2NO2\text{C}_{10}\text{H}_{8}\text{BrF}_{2}\text{NO}_{2}
Molecular Weight292.08 g/mol
IUPAC Name4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide
Standard InChIInChI=1S/C10H8BrF2NO2...

Synthetic Routes and Optimization

General Synthesis Strategies

The compound is typically synthesized via amide coupling between a brominated β-keto acid derivative and 2,3-difluoroaniline. Patent US 8,455,689 B2 outlines a method for preparing substituted anilides using boronic acid cross-coupling reactions . For example:

  • Intermediate Preparation: Reacting 2,3-difluoroaniline with a β-keto acid chloride (e.g., 4-bromo-3-oxobutanoyl chloride) in the presence of a base such as triethylamine.

  • Purification: Isolation via flash chromatography (SiO2_2, ethyl acetate/petroleum ether) .

Reaction Mechanism

The amide bond formation proceeds through nucleophilic acyl substitution:

R-COCl+H2N-ArR-CONH-Ar+HCl\text{R-COCl} + \text{H}_2\text{N-Ar} \rightarrow \text{R-CONH-Ar} + \text{HCl}

where R=4-bromo-3-oxobutyl\text{R} = \text{4-bromo-3-oxobutyl} and Ar=2,3-difluorophenyl\text{Ar} = \text{2,3-difluorophenyl} .

Table 2: Representative Synthetic Conditions

ParameterConditionSource
SolventTetrahydrofuran (THF)
BaseTriethylamine
Temperature0–25°C
Yield19–33% (analogous reactions)

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Analogous brominated amides exhibit decomposition temperatures >150°C, inferred from similar compounds .

  • Solubility: Limited solubility in aqueous media due to hydrophobic aryl and halogen groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Spectroscopic Data

  • 1H^1\text{H} NMR: Expected signals include:

    • δ 7.6–7.8 ppm (aromatic protons of difluorophenyl).

    • δ 3.2–3.5 ppm (methylene protons adjacent to ketone).

    • δ 2.1–2.3 ppm (methyl group near bromine) .

  • MS (ESI+): Predicted molecular ion peak at m/z 292.0 [M+H]+^+.

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